DS-2248 -

DS-2248

Catalog Number: EVT-1534679
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-2248 is a potent Hsp90 inhbitor, currently in phase I trials.
Synthesis Analysis

The synthesis of DS-2248 involves several key steps that utilize advanced organic chemistry techniques. Although specific proprietary methods may not be publicly disclosed in detail, general approaches for synthesizing Hsp90 inhibitors typically include:

  1. Building Block Selection: The synthesis begins with selecting appropriate building blocks that can be modified to create the desired molecular structure.
  2. Chemical Reactions: Various reactions such as amination, alkylation, and coupling reactions are performed to construct the core structure of DS-2248.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product from unreacted materials and by-products.

Technical details regarding reaction conditions (temperature, pressure, solvents) are often optimized through iterative testing to enhance yield and purity .

Molecular Structure Analysis

The molecular structure of DS-2248 can be represented by its chemical formula and structural formula. The compound's structure features a complex arrangement that includes multiple functional groups essential for its biological activity.

  • Chemical Formula: The specific molecular formula for DS-2248 is not universally published but can be derived from its structural representation.
  • Structural Data: The compound's structure likely includes aromatic rings, nitrogen-containing heterocycles, and functional groups that facilitate interaction with Hsp90.

Molecular modeling studies may provide insights into the three-dimensional conformation of DS-2248 and its binding interactions with Hsp90 .

Chemical Reactions Analysis

DS-2248 participates in various chemical reactions that are critical to its mechanism of action. Key reactions include:

  1. Binding Interactions: Upon administration, DS-2248 binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity.
  2. Client Protein Degradation: The inhibition leads to destabilization and proteasomal degradation of client proteins that are crucial for tumor cell survival.

These reactions are fundamental to understanding how DS-2248 exerts its therapeutic effects against cancer cells .

Mechanism of Action

The mechanism of action for DS-2248 primarily involves:

  1. Inhibition of Hsp90 Activity: By binding to Hsp90, DS-2248 prevents the proper folding and stabilization of client proteins essential for cancer cell proliferation.
  2. Induction of Apoptosis: The resultant accumulation of misfolded proteins triggers cellular stress responses that lead to apoptosis (programmed cell death) in cancer cells.

Data from preclinical studies indicate that DS-2248 can enhance the efficacy of other treatments, such as radiation therapy, by sensitizing tumor cells to these modalities .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility may not be widely reported for DS-2248 due to its status as a research compound, general characteristics typical for small molecule inhibitors include:

  • Solubility: Often assessed in various solvents to determine bioavailability.
  • Stability: Stability studies under different conditions (pH, temperature) are crucial for formulation development.

Chemical properties would include reactivity profiles with biological targets and potential metabolic pathways .

Applications

DS-2248 has significant scientific applications primarily in oncology research. Its potential uses include:

Ongoing clinical trials will further elucidate its safety profile and therapeutic benefits in cancer management .

Introduction to HSP90 Inhibition in Cancer Therapeutics

Role of HSP90 in Oncogenic Protein Stabilization and Tumor Progression

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone essential for the conformational maturation, stability, and functional activation of over 200 client proteins, many of which are directly implicated in oncogenesis. These client proteins include tyrosine kinases (EGFR, HER2), transcription factors (p53, HIF-1α), steroid hormone receptors, and key components of signal transduction pathways (PI3K/Akt, RAF/MEK/ERK) that collectively regulate cancer hallmarks such as uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis [1] [6]. In malignant cells, HSP90 expression increases 2-10 fold compared to normal tissues, creating a hyper-chaperoned state that stabilizes mutated or overexpressed oncoproteins and buffers cellular stress from genomic instability and proteotoxic insults. This molecular safeguarding enables cancer cells to accumulate driver mutations while maintaining viability under adverse conditions such as hypoxia, nutrient deprivation, and therapeutic assault [1] [8]. The ATP-dependent chaperone cycle of HSP90 involves coordinated conformational changes regulated by co-chaperones and ATP hydrolysis at the N-terminal domain. Cancer cells exhibit heightened dependence on this chaperone machinery, creating a therapeutic window for HSP90 inhibition [1] [6].

Rationale for Targeting HSP90 in Radiotherapy-Resistant Cancers

Radiation therapy induces cancer cell death primarily through DNA double-strand breaks (DSBs), but tumor radioresistance remains a significant clinical challenge. HSP90 contributes to radioresistance through multiple mechanisms: (1) Stabilization of DNA damage response proteins (CHK1, BRCA1/2) that facilitate DSB repair via homologous recombination; (2) Maintenance of pro-survival signaling through client proteins like AKT and survivin; (3) Promotion of hypoxia adaptation via HIF-1α stabilization; and (4) Support of cancer stem cell phenotypes that exhibit enhanced DNA repair capacity [7] [8]. Preclinical evidence demonstrates that HSP90 inhibition destabilizes DNA repair machinery components, delays resolution of radiation-induced γH2AX foci (a marker of DSBs), and sensitizes tumor cells to ionizing radiation across various cancer types. This mechanistic synergy provides the foundation for combining HSP90 inhibitors like DS-2248 with radiotherapy to overcome therapeutic resistance [7].

Properties

Product Name

DS-2248

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

DS2248; DS-2248; DS 2248.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.